Structural Differentiation via Substitution Pattern: Quantitative Molecular Property Comparison Against Closest Phenyl and Methylphenyl Analogs
The target compound (CAS 946297-54-7) bears a 3,4-dimethylphenyl substituent at the N4 position, differentiating it from the 4-methylphenyl analog (CAS 946296-90-8; MW 431.93 g/mol) and the unsubstituted phenyl analog (CAS 946218-67-3; MW 417.90 g/mol) . The molecular weight difference of +14.03 Da versus the monomethyl analog and +28.06 Da versus the phenyl analog reflects one and two aromatic methyl substitutions, respectively. Using the classical Hansch lipophilicity constant π(CH₃) = 0.56 per methyl group, the estimated cLogP increase is approximately +0.56 (monomethyl) and +1.12 (dimethyl) log units relative to the unsubstituted phenyl analog [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) shift |
|---|---|
| Target Compound Data | MW 445.96 g/mol, C24H24ClN7, estimated cLogP ~5.2 (baseline + two methyl groups) |
| Comparator Or Baseline | Phenyl analog (CAS 946218-67-3): MW 417.90 g/mol, C22H20ClN7, estimated cLogP ~4.1; 4-Methylphenyl analog (CAS 946296-90-8): MW 431.93 g/mol, C23H22ClN7, estimated cLogP ~4.6 |
| Quantified Difference | MW difference +14.03 Da (monomethyl relative) and +28.06 Da (phenyl relative); estimated cLogP difference +0.56 vs. monomethyl and +1.12 vs. phenyl |
| Conditions | Standard molecular weight as per vendor specifications; lipophilicity estimated using Hansch π constants (π(CH₃) = 0.56 for aromatic substitution) |
Why This Matters
A cLogP increase of over one log unit directly impacts membrane permeability and plasma protein binding, establishing non-interchangeability of this compound with its less lipophilic analogs in any in vivo or cell-based assay intended to probe target engagement or pharmacokinetic behavior.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. John Wiley & Sons, New York, 1979. π(CH₃) = 0.56 for aromatic substitution. View Source
